2-Octylpiperidine hydrochloride
Description
2-Octylpiperidine hydrochloride is a quaternary ammonium salt derived from piperidine, a six-membered heterocyclic amine. The compound features an octyl chain substituent at the second position of the piperidine ring, which confers distinct physicochemical properties, including enhanced lipophilicity compared to simpler piperidine derivatives.
Properties
CAS No. |
100529-27-9 |
|---|---|
Molecular Formula |
C13H28ClN |
Molecular Weight |
233.82 g/mol |
IUPAC Name |
2-octylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H27N.ClH/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13;/h13-14H,2-12H2,1H3;1H |
InChI Key |
HUBMFDWDRYMTSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CCCCN1.Cl |
Canonical SMILES |
CCCCCCCCC1CCCCN1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Synthetic Complexity : Derivatives with aromatic or bulky groups (e.g., diphenylmethoxy) require multi-step synthesis, similar to the reflux methods described for (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate HCl in . In contrast, 2-octylpiperidine HCl’s linear alkyl chain may simplify synthesis .
Stability: Piperidine hydrochlorides with electron-withdrawing groups (e.g., phenoxy) exhibit lower hygroscopicity, whereas 2-octylpiperidine HCl’s alkyl chain may increase susceptibility to oxidative degradation .
Pharmacological and Industrial Relevance
- Benzydamine HCl : Clinically used for mucosal inflammation due to its dual anti-inflammatory and local anesthetic effects. Its indazole-piperidine structure contrasts with 2-octylpiperidine’s lack of aromaticity, which may limit receptor-binding efficacy .
- Memantine HCl : Approved for neurodegenerative diseases, its adamantane group enables blood-brain barrier penetration—a property 2-octylpiperidine HCl might share due to its lipophilic octyl chain .
- 4-(Diphenylmethoxy)piperidine HCl : Primarily a precursor in antipsychotic drug synthesis, highlighting the role of piperidine derivatives in central nervous system (CNS) drug development .
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